molecular formula C8H7N3O2S B8592011 5-(2-methyl-1,3-thiazol-4-yl)-1H-pyrazole-3-carboxylic acid

5-(2-methyl-1,3-thiazol-4-yl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B8592011
M. Wt: 209.23 g/mol
InChI Key: VIWRSRSMVVJOSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-methyl-1,3-thiazol-4-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features both a thiazole and a pyrazole ring. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-methyl-1,3-thiazol-4-yl)-1H-pyrazole-3-carboxylic acid typically involves the formation of the thiazole and pyrazole rings followed by their coupling. One common method involves the reaction of 2-methylthiazole with hydrazine to form the pyrazole ring, followed by carboxylation to introduce the carboxylic acid group .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

5-(2-methyl-1,3-thiazol-4-yl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a new alkyl or aryl group .

Scientific Research Applications

5-(2-methyl-1,3-thiazol-4-yl)-1H-pyrazole-3-carboxylic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-methyl-1,3-thiazol-4-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to therapeutic effects. For example, it may inhibit a key enzyme involved in inflammation or cancer progression .

Properties

Molecular Formula

C8H7N3O2S

Molecular Weight

209.23 g/mol

IUPAC Name

3-(2-methyl-1,3-thiazol-4-yl)-1H-pyrazole-5-carboxylic acid

InChI

InChI=1S/C8H7N3O2S/c1-4-9-7(3-14-4)5-2-6(8(12)13)11-10-5/h2-3H,1H3,(H,10,11)(H,12,13)

InChI Key

VIWRSRSMVVJOSV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C2=NNC(=C2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of methyl 3-(2-methylthiazol-4-yl)-1H-pyrazole-5-carboxylate (0.586 mmol) in 5 ml of THF and 1 ml of MeOH was treated with 2 ml of 1 M NaOH-solution at RT over three nights. Solvent was evaporated and the residue was taken up in water and washed with DCM. 1 M HCl was added to the water phase until pH was 5. The water phase was washed twice with DCM and neutralized by 1 M sodiumbicarbonate solution. The water phase was evaporated from toluene and the evaporation residual suspended to EtOH. Thus obtained solid was filtered to give 151 mg (123%) of the title compound. 1H-NMR (400 MHz; d6-DMSO): δ 2.69 (s, 3H), 6.68 (s, 1H), 7.60 (s, 1H), 12.89 (bs, 1H).
Name
methyl 3-(2-methylthiazol-4-yl)-1H-pyrazole-5-carboxylate
Quantity
0.586 mmol
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
123%

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